TM-Tempamine

Description

Properties

CAS No. |

64486-64-2 |

|---|---|

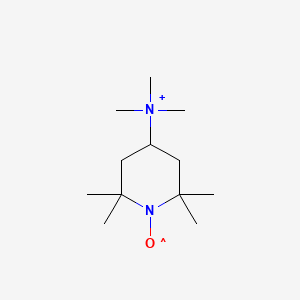

Molecular Formula |

C12H26N2O+ |

Molecular Weight |

214.35 g/mol |

InChI |

InChI=1S/C12H26N2O/c1-11(2)8-10(14(5,6)7)9-12(3,4)13(11)15/h10H,8-9H2,1-7H3/q+1 |

InChI Key |

GGKNTGJPGZQNID-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(N1[O])(C)C)[N+](C)(C)C)C |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)[N+](C)(C)C)C |

Other CAS No. |

64486-64-2 |

Synonyms |

2,2,6,6-tetramethylpiperidinyl-N-oxyl-4-trimethylammonium 4-(N,N,N-trimethylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl 4-(N,N,N-trimethylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl iodide 4-(trimethylammonium)-2,2,6,6-tetramethylpiperidine-D(17)-1-oxyl iodide d-Cat(1) d-Cat1 TM-tempamine |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for Tm Tempamine

Novel Synthetic Routes to TM-Tempamine and its Core Scaffolds

The synthesis of this compound typically starts from commercially available 2,2,6,6-tetramethylpiperidine. rsc.org A common route involves the acetylation of the secondary amine, followed by oxidation of the piperidine (B6355638) ring to the corresponding nitroxide radical, and subsequent hydrolysis of the acetamide (B32628) to yield the desired 4-amino-TEMPO. rsc.org

A representative synthetic sequence is as follows:

Acetylation: 2,2,6,6-Tetramethylpiperidine is reacted with acetic anhydride (B1165640) to form N-acetyl-2,2,6,6-tetramethylpiperidine. rsc.org

Oxidation: The resulting acetamide is then oxidized using a suitable oxidizing agent, such as hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510), to yield 1-oxyl-2,2,6,6-tetramethylpiperidin-4-acetamide. rsc.org

Hydrolysis: The final step involves the hydrolysis of the acetamide group, typically under basic conditions, to afford 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (this compound). rsc.org

| Step | Reactants | Reagents/Catalysts | Product | Yield (%) |

| Acetylation | 2,2,6,6-Tetramethylpiperidine, Acetic Anhydride | Ether | 2,2,5,5-tetramethylpiperidin-4-acetamide acetate | 75 |

| Oxidation | 2,2,5,5-tetramethylpiperidin-4-acetamide acetate | Hydrogen Peroxide, Sodium Tungstate, EDTA-4Na+ | 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide | 89.5 |

| Hydrolysis | 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide | Sodium Hydroxide | 1-oxyl-2,2,5,5-tetramethylpiperidin-4-amine (4-amino-TEMPO) | 92.0 |

Table 1: A typical synthetic route to 4-amino-TEMPO with reported yields. rsc.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in improving the efficiency and selectivity of the synthesis of this compound and its precursors. In the oxidation step, the use of metal-based catalysts is common. For instance, sodium tungstate is an effective catalyst for the hydrogen peroxide-mediated oxidation of the piperidine nitrogen to a nitroxide radical. rsc.org

Recent advancements in catalysis focus on developing more sustainable and reusable catalytic systems. For example, the encapsulation of transition metal nanoparticles within core@shell structures has been explored to create highly stable and active catalysts for various organic transformations. nih.gov While not yet specifically reported for this compound synthesis, such catalytic systems could potentially be adapted for the oxidation step, offering advantages in terms of catalyst recovery and reuse.

Furthermore, organocatalysis presents a metal-free alternative for some synthetic steps. For instance, in the synthesis of related amine compounds, organocatalysts have been employed to promote chemo- and regioselective additions. nih.gov The development of organocatalytic methods for the synthesis of the this compound scaffold could further enhance the sustainability of the process.

Chemo- and Regioselective Preparations of this compound

Chemo- and regioselectivity are critical considerations in the synthesis of this compound, particularly when dealing with multifunctional precursors. The selective oxidation of the piperidine nitrogen without affecting other functional groups is a key challenge. The use of sterically hindered piperidine precursors helps in directing the oxidation to the desired position.

In the context of derivatization, chemo- and regioselective reactions are essential for modifying specific sites on the this compound molecule. For example, the selective functionalization of the amino group in the presence of the nitroxide radical requires careful choice of reagents and reaction conditions. Supramolecular strategies, such as the use of host-guest complexes, have been shown to control the regioselectivity of reactions on polyfunctional molecules and could be a promising approach for the selective modification of this compound. researchgate.net

Green Chemistry Principles in this compound Synthesis Methodologies

The application of green chemistry principles to the synthesis of this compound is an area of growing interest. diva-portal.orgrsc.org This involves the use of environmentally benign solvents, minimizing waste, and improving atom economy. acs.orgnih.gov For example, exploring water as a solvent for certain steps or using catalytic methods to reduce the amount of reagents needed are key green chemistry strategies. nih.gov

High-pressure (barochemistry) and photochemical methods are also emerging as green synthetic tools that can offer unique reactivity and selectivity. diva-portal.orgrsc.org Light-assisted methods, for instance, have been used for the synthesis of chiral amino acids and could potentially be adapted for the synthesis of this compound derivatives. diva-portal.org The goal is to develop synthetic routes that are not only efficient but also have a reduced environmental footprint.

Derivatization and Functionalization Strategies for this compound Analogs

The versatility of this compound as a molecular scaffold lies in the ability to derivatize its functional groups to create a wide range of analogs with tailored properties.

Design and Synthesis of Functionalized this compound Probes

The amino group of this compound serves as a convenient handle for introducing various functionalities. For example, this compound can be coupled with other molecules of interest, such as fluorophores, biotin, or pharmacologically active compounds, to create functionalized probes for biological studies. chemrxiv.orgchemrxiv.org

The synthesis of these probes often involves standard amide bond formation reactions, where the amino group of this compound is reacted with a carboxylic acid derivative of the desired molecule. researchgate.net The choice of coupling agents and reaction conditions is crucial to ensure the stability of the nitroxide radical.

| Probe Type | Synthetic Strategy | Application |

| Spin-labeled Nucleotides | Coupling of this compound to AMP or NAD+ | ESR studies of enzyme-ligand interactions nih.gov |

| Dinitrobenzamido-TEMPO derivatives | Reaction with dinitrobenzoyl chlorides | Redox-active materials researchgate.net |

| Polymer-conjugated this compound | Attachment to biodegradable polymers | Drug delivery and biomaterials tsijournals.com |

Table 2: Examples of functionalized this compound probes and their applications.

Stereochemical Considerations in this compound Derivative Synthesis

While the core this compound molecule is achiral, the introduction of chiral centers during derivatization is a common occurrence. For instance, when this compound is coupled with a chiral molecule, the resulting product will be a diastereomer. The stereochemistry of these derivatives can have a significant impact on their biological activity and interactions with other chiral molecules. mdpi.com

The synthesis of stereochemically pure this compound derivatives often requires the use of enantiomerically pure starting materials or the application of asymmetric synthesis methods. rsc.orgnobelprize.org For example, the stereoselective addition of a nucleophile to a prochiral derivative of this compound could be a viable strategy for controlling the stereochemistry of the final product. The characterization of the stereochemistry of these derivatives is typically achieved using techniques such as NMR spectroscopy and X-ray crystallography. lew.ro

Theoretical and Computational Investigations of Tm Tempamine

Quantum Chemical Studies on TM-Tempamine Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its reactivity and spectroscopic properties. For a radical cation such as this compound, these calculations can predict its stability, electron distribution, and how it interacts with light.

This compound, or 4-(N,N,N-trimethylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl, is a cationic nitroxide radical. Its electronic structure is characterized by the presence of an unpaired electron, primarily localized on the nitroxyl (B88944) (N-O) group, and a positive charge on the quaternary ammonium (B1175870) group. Computational studies, often employing Density Functional Theory (DFT), are used to model this electronic configuration. numberanalytics.com

The electronic ground state of this compound is a doublet due to the unpaired electron. The singly occupied molecular orbital (SOMO) is a key feature, as its energy and spatial distribution are critical to the radical's reactivity. numberanalytics.com For similar nitroxide radicals like TEMPO, the SOMO is known to be a π* orbital localized on the N-O fragment. The loss of an electron from a neutral precursor to form a radical cation alters the molecular orbital energies. core.ac.ukresearchgate.net

In the case of this compound, the permanent positive charge on the trimethylammonium group influences the electron density across the entire molecule, including the nitroxyl radical moiety. This interaction can affect the stability and the electrophilic/nucleophilic character of the radical center. Quantum chemical calculations can quantify this effect by mapping the electrostatic potential and calculating partial atomic charges.

Table 1: Calculated Electronic Properties of a Representative Nitroxide Radical Cation Note: This table presents typical data obtained from quantum chemical calculations on a model nitroxide cation, illustrating the type of information generated. Specific values for this compound would require dedicated calculations.

| Property | Value | Computational Method |

|---|---|---|

| Energy of SOMO | -8.5 eV | DFT/B3LYP/6-31G |

| Spin Density on N | +0.45 | DFT/B3LYP/6-31G |

| Spin Density on O | +0.55 | DFT/B3LYP/6-31G |

| Dipole Moment | 12.5 D | DFT/B3LYP/6-31G |

Quantum chemistry is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data from techniques like Electron Paramagnetic Resonance (EPR) and UV-Vis spectroscopy. For nitroxide radicals, the nitrogen isotropic hyperfine coupling constant (hANi) is a key EPR parameter that is highly sensitive to the local environment of the N-O group.

Computational studies on positively charged nitroxides have shown that the hANi value is influenced by solvent polarity and hydrogen bonding. By combining post-Hartree-Fock and DFT methods, and modeling solvent effects with approaches like the Polarizable Continuum Model (PCM), it is possible to calculate hANi values that are in good agreement with experimental measurements. For this compound, such calculations would reveal how the permanent cationic charge and the surrounding solvent molecules affect the distribution of the unpaired electron and, consequently, the EPR spectrum.

Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of this compound by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net These calculations can help assign the bands observed in experimental spectra to specific molecular orbital transitions. rsc.org

Table 2: Predicted Spectroscopic Data for a Cationic Nitroxide Note: Illustrative data for a model system. Specific calculations for this compound are required for precise values.

| Spectroscopic Parameter | Calculated Value | Experimental Value | Method |

|---|---|---|---|

| Nitrogen hANi (in water) | 15.8 G | 16.0 G | Composite ab initio/PCM |

| First Electronic Transition (λmax) | 450 nm | 455 nm | TD-DFT/PBE0 |

Electronic Structure Analysis of this compound and Its Intermediates

Molecular Dynamics Simulations of this compound in Chemical Environments

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations are particularly useful for studying how a molecule like this compound interacts with its environment and explores different shapes or conformations. mpg.de

MD simulations can model this compound in various solvents or near surfaces to study the non-covalent interactions that govern its behavior in complex systems. nih.gov Given its charged nature, this compound will exhibit strong electrostatic interactions with polar solvent molecules like water and with negatively charged surfaces or molecules.

In an aqueous environment, MD simulations would show the formation of a stable hydration shell around the charged trimethylammonium group. researchgate.net The simulations can also reveal how water molecules interact with the nitroxyl radical, which can influence its reactivity and spectroscopic properties. The accuracy of these simulations depends heavily on the quality of the force field used to describe the atomic interactions and the proper treatment of protonation states. medchemexpress.com

The piperidine (B6355638) ring of this compound is not rigid and can adopt different conformations, typically a chair or a boat form. MD simulations can be used to explore the conformational landscape of the molecule, determining the relative energies of different conformers and the energy barriers for interconversion between them.

These simulations can track key dihedral angles and the radius of gyration over time to characterize the molecule's flexibility and preferred shapes. The orientation of the bulky trimethylammonium group (axial vs. equatorial) is a critical conformational question that MD can address. This conformational preference can, in turn, affect how the molecule interacts with other species in its environment.

Intermolecular Interactions Involving this compound Systems

Computational Modeling of Reaction Pathways Involving this compound

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves identifying the transition states—the highest energy points along a reaction coordinate—and calculating the activation energies, which determine the reaction rates.

For a radical species like this compound, potential reactions could include redox processes where it acts as an oxidizing agent, or radical-radical coupling reactions. Computational modeling can elucidate the step-by-step mechanism of such reactions. For example, in a reaction where this compound abstracts a hydrogen atom, calculations can map the potential energy surface to find the lowest-energy path for the transfer. These studies can predict whether a proposed reaction is thermodynamically favorable and kinetically feasible.

Chemical Reactivity and Mechanistic Elucidation of Tm Tempamine Transformations

Reaction Mechanism Studies of TM-Tempamine in Homogeneous Systems

In homogeneous systems, this compound's reactivity is intricately linked to its redox properties, which are significantly influenced by the reaction environment, especially pH.

Kinetics and Thermodynamics of this compound-Mediated Reactions

The kinetics of this compound-mediated reactions are often dependent on the rate of formation of the active oxidizing species, the oxoammonium cation. For instance, in the oxidation of alcohols, the reaction rate can be dramatically accelerated by the presence of a co-oxidant that facilitates the conversion of the nitroxyl (B88944) radical to the oxoammonium ion. orgsyn.org The reaction pH is a critical parameter, as the redox potentials of the different this compound species are pH-dependent. nih.govnih.gov

The thermodynamics of this compound transformations are well-illustrated by its Pourbaix diagram, which maps the stable redox states as a function of pH and applied potential. nih.govosti.gov The protonation of the amino group at the 4-position introduces additional complexity compared to the parent compound, TEMPO. This protonation event significantly influences the redox properties of the nitroxyl moiety. nih.govosti.gov

The pKa values of the different oxidation states of this compound have been determined, highlighting the influence of the oxidation state of the N-O group on the basicity of the amino substituent. osti.gov At low pH, the protonated amino group exerts a strong inductive effect, increasing the redox potential of the aminoxyl/oxoammonium couple. nih.gov

Table 1: Thermodynamic Parameters for this compound Redox Species

| Parameter | Value | Conditions/Reference |

| pKa (Hydroxylamine) | 10.08 | Dependent on the oxidation state of the N-O moiety. osti.gov |

| pKa (Nitroxyl) | 8.87 | Dependent on the oxidation state of the N-O moiety. osti.gov |

| pKa (Oxoammonium) | 5.9 | Dependent on the oxidation state of the N-O moiety. osti.gov |

| Redox Potential (Aminoxyl/Oxoammonium) | 0.926 V vs. NHE | At low pH. nih.gov |

| Redox Potential (Aminoxyl/Oxoammonium) | Varies with pH | At pH 7, the potential is 0.67 V vs SCE, shifting to 0.45 V vs SCE at pH 10. nih.gov |

Identification and Characterization of this compound Reaction Intermediates

The primary reaction intermediates in this compound-mediated transformations are the oxoammonium cation and the hydroxylamine (B1172632) .

The oxoammonium cation (this compound⁺) is the key reactive intermediate in oxidation reactions. It is generated through the one-electron oxidation of the this compound nitroxyl radical. nih.gov This species is a powerful oxidant responsible for, among other reactions, the conversion of alcohols to aldehydes or carboxylic acids. orgsyn.orgwindows.net The formation of the oxoammonium ion can be monitored using techniques like cyclic voltammetry, where it appears as a reversible redox wave. nih.govnih.gov Spectroscopic evidence for a related TEMPO-N₃ adduct has been observed, showing a distinct color change and UV-vis absorbance, suggesting the formation of a stable complex. nih.gov While direct, detailed spectroscopic data for the this compound oxoammonium ion is not extensively published in the provided context, its presence is inferred from electrochemical data and the products of the reactions it mediates.

The hydroxylamine (this compound-H) is formed upon the two-electron reduction of the oxoammonium cation during the oxidation of a substrate, such as an alcohol. orgsyn.org This hydroxylamine can then be re-oxidized back to the nitroxyl radical to complete the catalytic cycle. orgsyn.org Its formation can be confirmed by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, as the hydroxylamine is EPR-silent, in contrast to the paramagnetic nitroxyl radical. researchgate.netacs.org The reduction of the nitroxyl group to the N-hydroxyl derivative is sometimes performed intentionally to allow for characterization by ¹H NMR spectroscopy, as the paramagnetic nature of the radical can cause significant peak broadening. acs.org

Role of this compound as a Chemical Radical in Reaction Pathways

As a stable nitroxyl free radical, this compound plays a significant role in initiating and propagating radical reactions. guidechem.com Its stability, attributed to the steric hindrance provided by the four methyl groups surrounding the nitroxyl group, allows it to be used as a radical scavenger and a spin label to study radical processes. guidechem.commdpi.commedchemexpress.com

In some reaction pathways, the this compound radical can react with other radical species. For example, in the presence of a Cu(II)-alkoxide complex, the TEMPO radical can react via a homolytic mechanism to generate an aldehyde product. acs.org The radical nature of this compound is central to its function in nitroxide-mediated radical polymerization (NMP), a controlled polymerization technique. cnrs.fr

Catalytic Mechanisms Involving this compound as a Reagent or Co-Catalyst

This compound is a versatile catalyst, particularly for the selective oxidation of alcohols. The catalytic cycle typically involves the interplay of its three oxidation states.

A common catalytic cycle for the oxidation of a primary alcohol to a carboxylic acid, using sodium hypochlorite (B82951) (NaOCl) as the terminal oxidant and sodium chlorite (B76162) (NaClO₂) to oxidize the intermediate aldehyde, can be described as follows:

Oxidation of the Catalyst: The this compound nitroxyl radical is first oxidized by the co-oxidant (e.g., NaOCl) to the active N-oxoammonium ion. orgsyn.org

Substrate Oxidation: The N-oxoammonium ion then rapidly oxidizes the primary alcohol to an aldehyde, during which the oxoammonium ion is reduced to the corresponding hydroxylamine. orgsyn.org

Further Oxidation: The resulting aldehyde is then oxidized by a second oxidant, such as sodium chlorite (NaClO₂), to the final carboxylic acid. This step can also regenerate the initial co-oxidant (NaOCl). orgsyn.org

Catalyst Regeneration: The hydroxylamine can be re-oxidized back to the nitroxyl radical to re-enter the catalytic cycle. This can occur either directly by the terminal oxidant or through a comproportionation reaction with a molecule of the N-oxoammonium ion to yield two molecules of the nitroxyl radical. orgsyn.org

Table 2: Key Species in a Representative this compound Catalytic Cycle

| Species | Formula/Structure | Role in Cycle |

| This compound (Nitroxyl Radical) | C₉H₁₉N₂O• | Catalyst (resting state) |

| This compound (Oxoammonium Ion) | C₉H₁₉N₂O⁺ | Active Oxidant |

| This compound (Hydroxylamine) | C₉H₂₀N₂O | Reduced Catalyst Intermediate |

| Primary Alcohol | R-CH₂OH | Substrate |

| Aldehyde | R-CHO | Intermediate Product |

| Carboxylic Acid | R-COOH | Final Product |

| Sodium Hypochlorite | NaOCl | Co-oxidant/Terminal Oxidant |

| Sodium Chlorite | NaClO₂ | Oxidant for Aldehyde |

In other systems, such as those employing copper co-catalysts and molecular oxygen as the terminal oxidant, the mechanism involves the formation of a Cu(II)-alkoxide intermediate which then reacts with the this compound radical. acs.org The versatility of this compound is further demonstrated in its use in cooperative photocatalysis for the selective aerobic oxidation of amines, where its redox cycle is coupled with the photocatalytic cycle of a semiconductor like TiO₂. ebi.ac.uk

Advanced Spectroscopic and Analytical Methodologies for Tm Tempamine Research

Electron Paramagnetic Resonance (EPR) Spectroscopy for TM-Tempamine Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique that detects species with unpaired electrons. bruker.comlibretexts.org Given that this compound is a stable nitroxide radical, EPR is an indispensable tool for its direct detection and characterization. bruker.commeasurlabs.com The technique provides detailed information on the identity, concentration, structure, and mobility of paramagnetic species like this compound. drug-dev.com

EPR spectroscopy is uniquely suited for monitoring the kinetics and mechanisms of reactions involving this compound. bruker.com As a stable radical, the EPR signal of this compound changes in response to its chemical environment and participation in reactions, allowing researchers to track its reactivity in real-time.

Developments in EPR techniques focus on enhancing the ability to monitor these changes under various conditions. For instance, time-resolved EPR methods can follow the rapid kinetics of radical reactions. bruker.com In situ monitoring is essential for understanding the behavior of paramagnetic species during chemical processes. nih.gov Recent advancements include the development of microfluidic platforms for real-time EPR monitoring of liquid-phase reactions, which allows for precise control over reaction conditions and reduces the consumption of reagents. nih.gov

The reactivity of nitroxide spin probes like this compound can be observed by changes in the EPR spectrum's line shape and intensity. These changes provide insights into reaction rates and the formation of transient intermediates. nih.govcopernicus.org For example, the reaction of a spin trap with a transient radical produces a more stable radical adduct with a distinct EPR spectrum, enabling the indirect detection and quantification of the initial unstable species. scbt.com

Table 1: EPR Spectral Parameters for Monitoring Reactivity

| EPR Parameter | Information Gained from this compound Studies | Typical Application |

|---|---|---|

| g-factor | Helps identify the paramagnetic species and provides information about the electronic environment of the unpaired electron. | Confirming the identity of the this compound radical and its adducts. |

| Hyperfine Coupling Constant (A) | Provides information about the interaction of the unpaired electron with nearby magnetic nuclei (e.g., 14N), revealing details about the molecular structure and binding. researchgate.net | Characterizing the local environment and conformational changes of this compound during a reaction. |

| Linewidth | Sensitive to molecular motion and interactions (spin-spin and spin-lattice relaxation). Changes can indicate aggregation, binding, or changes in local viscosity. | Monitoring changes in the microenvironment of this compound, such as its partitioning between different phases. researchgate.net |

| Signal Intensity | Directly proportional to the concentration of the paramagnetic species. | Quantifying the consumption or generation of this compound over the course of a reaction. bruker.com |

Spin-labeling involves the covalent attachment of a stable radical (the spin label) to a molecule of interest, which is often diamagnetic and thus EPR-silent. scbt.comglenresearch.com this compound, with its reactive amino group, is a TEMPO-based nitroxide that can be used as a spin label. researchgate.net This process, known as site-directed spin labeling (SDSL), allows researchers to study the structure, dynamics, and interactions of complex systems like proteins and nucleic acids using EPR spectroscopy. mdpi.comnews-medical.net

Once this compound is attached to a target molecule, the EPR spectrum of the nitroxide label provides information about the local environment at the attachment site. scbt.comnews-medical.net Analysis of the spectral line shape can reveal details about the mobility of the spin label, which in turn reflects the dynamics of the macromolecule to which it is attached. Furthermore, by introducing two spin labels at different sites, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can measure the distance between the labels, providing valuable structural constraints. nsf.gov

Table 2: Applications of this compound as a Spin Label

| Application Area | Research Objective | Information Obtained from this compound Label |

|---|---|---|

| Protein Structural Dynamics | Studying conformational changes, folding, and protein-protein interactions. news-medical.net | Mobility of the labeled site, solvent accessibility, and inter-label distances. news-medical.netnsf.gov |

| Membrane Studies | Investigating the structure and dynamics of membrane proteins and lipid bilayers. mdpi.com | Local polarity, viscosity, and the orientation of the labeled molecule within the membrane. researchgate.net |

| Nucleic Acid Analysis | Determining the structure and conformational changes of DNA and RNA. glenresearch.com | Local environment of the label and distances between labeled sites to map global structure. glenresearch.com |

| Materials Science | Probing the micro-viscosity and polarity within polymer matrices or other materials. scbt.com | Rotational dynamics of the spin label, reflecting the physical properties of the host material. |

Development of EPR Techniques for this compound Reactivity Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. indianastate.eduebsco.combruker.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. cas.cz For this compound, NMR is used to confirm its molecular structure, complementing the information obtained from other methods. While the paramagnetic nature of the nitroxide radical can complicate NMR analysis by causing significant line broadening, this effect can be mitigated by chemical reduction of the radical to the corresponding EPR-silent hydroxylamine (B1172632).

Structural elucidation is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. mdpi.com

1H NMR: Provides information on the number and types of hydrogen atoms, as well as their connectivity through spin-spin coupling. mdpi.com

13C NMR: Reveals the number and types of carbon atoms in the molecule. mdpi.com

Table 3: Hypothetical NMR Data for a Reduced this compound Derivative

| Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |

|---|---|---|---|

| Methyl Protons (CH3) | ~1.1-1.3 | ~25-30 | HMBC to quaternary carbons C2 and C6. |

| Methylene (B1212753) Protons (CH2) | ~1.4-1.6 | ~40-45 | COSY with adjacent CH proton; HSQC to corresponding carbon. |

| Methine Proton (CH-NH2) | ~3.0-3.5 | ~55-60 | COSY with adjacent CH2 protons; HSQC to corresponding carbon. |

| Piperidine (B6355638) Ring Carbons (C2, C6) | - | ~60-65 | HMBC from methyl and methylene protons. |

Mass Spectrometry (MS) Applications in this compound Reaction Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. savemyexams.com In the context of this compound research, MS is crucial for identifying reaction products and intermediates, thereby helping to elucidate reaction pathways. ajgreenchem.com

When this compound participates in a reaction, such as acting as a spin trap, it forms adducts with other reactive species. rjptonline.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate these products from the reaction mixture and analyze them. nih.govnih.gov The mass spectrum of each product provides its molecular weight. By analyzing the fragmentation patterns—the characteristic way a molecule breaks apart in the mass spectrometer—researchers can deduce the structure of the product and, by extension, the identity of the species that was trapped by this compound. libretexts.orgyoutube.com

Table 4: Mass Spectrometry in this compound Reaction Analysis

| MS-Based Technique | Primary Function | Information Obtained |

|---|---|---|

| Electron Ionization (EI-MS) | Provides reproducible fragmentation patterns for structural analysis. | Identification of unknown reaction products by comparing fragmentation patterns to spectral libraries. libretexts.org |

| Electrospray Ionization (ESI-MS) | A soft ionization technique suitable for analyzing larger, more fragile molecules with minimal fragmentation. | Accurate molecular weight determination of this compound adducts. nih.gov |

| Tandem MS (MS/MS) | Isolates a specific ion and fragments it further to gain detailed structural information. | Confirmation of the structure of reaction products and intermediates by analyzing daughter ions. nih.gov |

| GC-MS / LC-MS | Couples a separation technique with mass spectrometry for analysis of complex mixtures. nih.govthermofisher.com | Separation, identification, and quantification of this compound and its various reaction products in a single run. rjptonline.org |

Chromatographic Techniques for this compound Purity Assessment in Research

Chromatography is a fundamental technique used to separate the components of a mixture. metwarebio.com In chemical research, it is essential for both the purification of synthesized compounds and the assessment of their purity. scribd.com For this compound, various chromatographic methods are employed to ensure that research is conducted with a well-characterized, pure compound, free from starting materials, by-products, or degradation products. who.int

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for purity assessment. alwsci.com A solution of this compound is passed through a column containing a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. hplcvials.com The output chromatogram shows peaks corresponding to each component, and the area of the this compound peak relative to the total area of all peaks provides a quantitative measure of its purity. who.int

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. rssl.com this compound or a volatile derivative can be analyzed by GC to separate it from non-volatile impurities or other volatile components. The sample is vaporized and carried by an inert gas through a column, where separation occurs based on boiling point and interaction with the stationary phase. hplcvials.com

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique often used to monitor the progress of a chemical reaction or for a quick purity check. scribd.com A spot of the this compound sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to move up the plate. The separation of spots indicates the presence of different compounds.

Table 5: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Primary Use for this compound | Advantages |

|---|---|---|---|

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. hplcvials.com | Quantitative purity assessment, final product quality control. unirioja.es | High resolution, high sensitivity, applicable to a wide range of compounds. alwsci.com |

| GC | Separation based on partitioning between a gas mobile phase and a liquid or solid stationary phase. rssl.com | Purity assessment for volatile impurities or derivatives. | Excellent for separating volatile compounds, high sensitivity. hplcvials.com |

| TLC | Separation on a planar stationary phase based on adsorption/partition. scribd.com | Reaction monitoring, rapid qualitative purity check. | Fast, simple, low cost. scribd.com |

| Column Chromatography | Separation in a packed column, often under gravity or low pressure. scribd.com | Preparative purification of synthesized this compound. | Can handle larger quantities of material for purification. scribd.com |

Role of Tm Tempamine in Advanced Chemical Synthesis Methodologies

TM-Tempamine as a Reagent in Organic Transformations

This compound, as part of the broader class of TEMPO-derived nitroxyl (B88944) radicals, is instrumental in facilitating highly selective oxidation reactions in organic synthesis. researchgate.netresearchgate.net These reagents have become an important alternative to traditional heavy-metal-based oxidants. researchgate.net The core of their reactivity lies in the conversion of the nitroxyl radical to an N-oxoammonium salt, which serves as the active oxidant for converting alcohols to corresponding carbonyl compounds like aldehydes and ketones. wikipedia.orgorgsyn.org

The oxidation process is typically run in a catalytic cycle. The N-oxoammonium salt is generated in-situ from the nitroxyl radical using a stoichiometric co-oxidant, such as sodium hypochlorite (B82951). wikipedia.org This active species then selectively oxidizes the alcohol, after which it is reduced back to its hydroxylamine (B1172632) form and subsequently re-oxidized to the nitroxyl radical to continue the cycle. One of the key advantages of this system is its high chemoselectivity; for instance, under basic conditions, it preferentially oxidizes primary alcohols over secondary alcohols, and without significant over-oxidation of the resulting aldehydes to carboxylic acids. wikipedia.orgorgsyn.org

The amino group of this compound allows for its conversion into other derivatives, such as 4-acetamido-TEMPO, which can be used to further tune the catalyst's properties. organic-chemistry.orgnih.gov The synthesis of 4-acetamido-TEMPO from this compound (4-amino-2,2,6,6-tetramethylpiperidine) is a well-established process, and the resulting oxoammonium salt, known as Bobbitt's salt, is a stable and effective oxidant for a wide range of alcohols. nih.gov

Table 1: Examples of Alcohol Oxidation Using TEMPO-based Systems This table showcases representative transformations achievable with the TEMPO/N-oxoammonium salt catalytic system, a class of reactions for which this compound is a key functionalized precursor.

| Starting Material (Alcohol) | Product (Carbonyl Compound) | Co-oxidant System | Reference |

| (S)-(−)-2-Methyl-1-butanol | (S)-(+)-2-Methylbutanal | NaOCl | wikipedia.org |

| Geraniol | (Z)-3,7-Dimethyl-2,6-octadienal | IBD (Iodobenzene diacetate) | orgsyn.org |

| 4-Methoxyphenethyl alcohol | 4-Methoxyphenethyl carboxylic acid | NaOCl / NaClO₂ | wikipedia.org |

| Various primary & secondary alcohols | Corresponding aldehydes & ketones | Periodic acid / Wet alumina | organic-chemistry.org |

This compound in Polymerization Research

The stable radical character of this compound makes it a significant compound in the field of polymer chemistry, particularly in controlled radical polymerization (CRP). Nitroxide-mediated polymerization (NMP) is a prominent CRP technique that utilizes nitroxide radicals like TEMPO and its derivatives to control the growth of polymer chains. wikipedia.orgmdpi.com This control allows for the synthesis of polymers with precisely defined architectures, molecular weights, and narrow molecular weight distributions. mdpi.com

In NMP, the nitroxide radical reversibly combines with the growing polymer chain end, creating a dormant species. wikipedia.org This reversible capping equilibrium dramatically reduces the concentration of active propagating radicals, thereby minimizing termination reactions and allowing polymerization to proceed in a controlled manner. While TEMPO itself is widely used, functional derivatives like this compound offer distinct advantages. mdpi.com

The primary amine group on the this compound scaffold serves as a valuable functional handle. This allows for:

Post-polymerization modification: The amine can be used to attach other molecules, such as drugs or targeting ligands, to the polymer chain.

Initiator and monomer synthesis: this compound can be incorporated into initiator molecules or functional monomers, embedding its properties directly into the polymer structure.

Surface functionalization: The amine group facilitates the grafting of polymers onto surfaces to create functional materials.

Research has demonstrated the use of this compound in creating functional polymer coatings for biomedical applications. For example, poly(ester amide) (PEA) coatings have been loaded with this compound. mdpi.com These coatings can act as delivery systems for the radical-scavenging Tempamine, which helps to neutralize reactive oxygen species released during inflammation, potentially improving the healing response around medical implants like stents. mdpi.comtdx.cat

Table 2: Features of this compound in Polymerization Research

| Feature | Description | Implication in Polymer Synthesis |

| Nitroxide Radical | Acts as a mediating agent in Nitroxide-Mediated Polymerization (NMP). | Enables synthesis of polymers with controlled molecular weight and low polydispersity. wikipedia.orgmdpi.com |

| Primary Amine Group | Provides a reactive site for chemical conjugation. | Allows for the creation of functional polymers, block copolymers, and polymer-drug conjugates. |

| Biocompatibility | Used in coatings for biomedical devices. | Enables the development of materials for drug delivery and improved biocompatibility of implants. mdpi.com |

Development of Chemical Sensors and Probes Utilizing this compound Scaffolds

The paramagnetic nature of the nitroxide radical in this compound makes it an excellent spin probe for Electron Spin Resonance (ESR) spectroscopy. wikipedia.orgnih.govmdpi.com ESR spectroscopy is a powerful technique for studying molecules with unpaired electrons, and by attaching a stable radical like this compound to a molecule of interest, researchers can gain insights into the structure, dynamics, and environment of that molecule. mdpi.com

The this compound scaffold is ideally suited for this application. The stable nitroxide provides a strong and easily detectable ESR signal, while the primary amine group allows for its covalent attachment to biomolecules like proteins, nucleic acids, or other cellular components. nih.gov This process is known as spin-labeling.

A notable example of this application is the synthesis of spin-labeled analogues of Adenosine Monophosphate (AMP) and Nicotinamide Adenine (B156593) Dinucleotide (NAD+). nih.gov In this research, this compound was chemically attached to the adenine ring of these crucial biological cofactors. The resulting spin-labeled molecules were then used in ESR studies to investigate their interaction with the enzyme lactate (B86563) dehydrogenase. The ESR spectra provided detailed information about the mobility of the spin-label, revealing how it was immobilized within the enzyme's ternary complex, which offered insights into the enzyme's structure and function. nih.gov The use of a deuterated version of Tempamine further enhanced the sensitivity and resolution of the ESR spectra. nih.gov

Table 3: Application of this compound as a Molecular Probe

| Target Molecule | Probe Scaffold | Analytical Method | Research Finding | Reference |

| AMP and NAD+ | This compound (perdeuterated) | Electron Spin Resonance (ESR) Spectroscopy | Probed the formation of ternary complexes with lactate dehydrogenase, revealing the immobilization of the cofactor within the enzyme structure. | nih.gov |

Emerging Research Directions and Future Perspectives for Tm Tempamine

Integration of TM-Tempamine in Complex Chemical Architectures

The covalent incorporation of the this compound moiety into larger, more complex molecular structures is a burgeoning area of research. By serving as a functional spin-label or a redox-active center, it imparts unique electronic and magnetic properties to the host architecture. This integration is crucial for developing "smart" materials and advanced functional systems.

Research findings indicate a significant trend towards embedding nitroxide radicals, such as derivatives of TEMPO and TEMPAMINE, into polymeric and supramolecular frameworks. In polymer science, this compound can be appended to polymer backbones or used as a key component in polymerization processes like ring-opening metathesis polymerization (ROMP). nih.govnih.gov For instance, the synthesis of TEMPO-containing polymonothiocarbonates has been reported, resulting in polymers with distinct electrical conductivity properties dependent on their stereochemistry. nih.gov Such radical polymers are being investigated for applications in energy storage and electronics. Similarly, the creation of polymer libraries with precisely controlled structures is possible by polymerizing monomers functionalized with TEMPO derivatives. nih.gov

In the realm of supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent bonds, this compound is a valuable component for building functional systems. unibo.itresearchgate.net These systems can be designed for molecular recognition, catalysis, or the construction of molecular machinery. unibo.it The directional and responsive nature of the this compound unit can be harnessed to control the self-assembly and function of these complex architectures. researchgate.net A key strategy for site-specific integration into biomolecules like oligonucleotides is the use of click chemistry, where a this compound azide (B81097) derivative can be efficiently conjugated to an alkyne-modified biomolecule. glenresearch.comnih.gov This allows for the precise placement of the spin label to study the structure and dynamics of complex biological systems like RNA and DNA. glenresearch.comresearchgate.net

Table 1: Examples of Complex Chemical Architectures Incorporating this compound Derivatives

| Architecture Type | Description of Integration | Potential Application | Reference |

|---|---|---|---|

| Radical Polymers | This compound derivatives are appended as side chains to polymer backbones (e.g., polymonothiocarbonates, polynorbornadienes) via copolymerization or ROMP. | Energy storage, organic electronics, conductive materials. | nih.govnih.gov |

| Spin-Labeled Biomolecules | Covalently attached to specific sites on nucleic acids (DNA, RNA) or peptides using techniques like click chemistry or phosphoramidite (B1245037) synthesis. | Structural biology (distance measurements via EPR), probing molecular dynamics. | glenresearch.comresearchgate.net |

| Supramolecular Assemblies | Incorporated as a functional unit in self-assembling systems (e.g., rosettes, ribbons, nanotubes) held by non-covalent forces. | Molecular sensing, controlled release systems, molecular switches. | unibo.itnih.gov |

| Poly(ester amide)s | The amine group of this compound allows for its potential incorporation into the backbone of biodegradable poly(ester amide)s. | Biomedical materials, drug delivery. | upc.edu |

| Nanoparticle Formulations | Encapsulated within or conjugated to the surface of nanocarriers like liposomes or solid lipid nanoparticles (SLNs). | Targeted drug delivery, theranostics. | nih.gov |

Methodological Advancements in this compound Synthesis and Characterization

Progress in the application of this compound is intrinsically linked to advancements in the methods used to synthesize and characterize it. Modern synthetic chemistry is focused on creating derivatives with tailored properties and developing more efficient, scalable, and sustainable synthetic routes. researchgate.net This includes the preparation of functionalized this compound molecules that are ready for specific conjugation chemistries, such as those containing azide or alkyne groups for click reactions. glenresearch.com Furthermore, methods for creating thiolated derivatives of related polyamines have been developed, enhancing properties like mucoadhesion for potential drug delivery applications. worktribe.com

The characterization of this compound and the systems it is part of relies on a suite of advanced analytical techniques. Electron Paramagnetic Resonance (EPR) spectroscopy remains the cornerstone method, as it directly probes the unpaired electron of the nitroxide radical, providing rich information about the local environment, mobility, and orientation of the spin label. nih.govresearchgate.net Innovations in EPR techniques are enabling more complex structural and dynamic questions to be answered.

Beyond EPR, a range of other sophisticated methods are being employed. Fluorescence spectroscopy offers a highly sensitive way to detect radicals when this compound is used in conjunction with fluorescent probes. nih.gov Computational methods, particularly those rooted in density functional theory (DFT), are becoming indispensable for predicting the geometric, electronic, and magnetic properties of nitroxide radicals, which aids in the interpretation of experimental data. mdpi.com For polymer systems incorporating this compound, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for determining properties like glass transition temperature, melting point, and thermal stability. measurlabs.com

Table 2: Advanced Methodologies in this compound Synthesis and Characterization

| Methodology | Focus Area | Description | Reference |

|---|---|---|---|

| Click Chemistry | Synthesis | Enables efficient and site-specific covalent attachment of this compound derivatives to biomolecules and polymers. | glenresearch.comnih.gov |

| Phosphoramidite Synthesis | Synthesis | Allows for the direct incorporation of this compound-labeled nucleosides into oligonucleotides during automated synthesis. | researchgate.net |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Characterization | A magnetic resonance technique that is highly sensitive to the paramagnetic nitroxide radical, used to study molecular structure, dynamics, and interactions. | nih.govresearchgate.netmdpi.com |

| Fluorescence Spectroscopy | Characterization | Used with fluorescent probes that react with the radical species to enable highly sensitive detection and quantification. | nih.govacs.org |

| Computational Modeling (DFT) | Characterization | Provides theoretical calculations of molecular structures and spectroscopic parameters (e.g., g-tensor, hyperfine coupling) to complement experimental results. | mdpi.com |

| Thermal Analysis (DSC/TGA) | Characterization | Measures changes in physical properties (heat flow, mass) as a function of temperature, essential for characterizing this compound-containing polymers. | measurlabs.comresearchgate.net |

Interdisciplinary Research Frontiers Involving this compound in Chemical Systems

The unique attributes of this compound position it as a powerful tool at the intersection of chemistry, biology, and materials science. uu.seucsb.eduuci.edu Its application in these interdisciplinary frontiers is driving significant innovation and enabling the study of complex systems in unprecedented detail.

In chemical biology, this compound is extensively used as a spin label for site-directed spin labeling (SDSL) studies of biomolecules. scbt.comresearchgate.net By attaching the molecule to a specific site on a protein or nucleic acid, researchers can use EPR spectroscopy to measure distances, map conformations, and monitor dynamic changes that are essential to biological function. glenresearch.comresearchgate.net This has been instrumental in understanding the folding of proteins, the structure of RNA, and the interactions between biomolecules. glenresearch.com The development of designer chromatin with precisely placed modifications is another frontier where such chemical tools are invaluable for dissecting complex biological processes like PTM crosstalk. nih.gov

In the fields of nanotechnology and materials science, this compound is being explored for its role in advanced materials and drug delivery systems. mdpi.comnih.govucy.ac.cy Its redox activity can be harnessed for applications in organic radical batteries or as a catalyst. The ability to encapsulate this compound or its derivatives in nanocarriers like liposomes opens up possibilities for targeted therapies. nih.gov For example, liposomal formulations of tempamine have been developed for potential application in treating neurodegenerative disorders. nih.gov Furthermore, the integration of this compound into molecular-scale devices and machinery represents a forward-looking research area, leveraging the principles of supramolecular chemistry to create responsive and functional nanosystems. unibo.ithiroshima-u.ac.jp

Table 3: Interdisciplinary Research Applications of this compound

| Interdisciplinary Field | Application | Research Goal | Reference |

|---|---|---|---|

| Chemical Biology | Site-Directed Spin Labeling (SDSL) | To determine the structure, conformation, and dynamics of proteins and nucleic acids using EPR spectroscopy. | glenresearch.comresearchgate.netresearchgate.netnih.gov |

| Nanotechnology | Drug Delivery Systems | To develop nanocarriers (e.g., liposomes) that deliver this compound or other therapeutic agents to specific targets. | nih.govmdpi.com |

| Materials Science | Functional Polymers & Materials | To create materials with novel electronic, magnetic, or catalytic properties for use in batteries, sensors, or smart devices. | nih.govucy.ac.cymaterials-science.org |

| Structural Biology | Probing Biomolecular Assemblies | To measure polarity and microviscosity within biological membranes and other complex biological assemblies. | researchgate.netnih.govpasteur.fr |

| Molecular Engineering | Molecular Machinery | To use this compound as a component in synthetic molecular shuttles, switches, or motors that operate on the nanoscale. | unibo.it |

Q & A

Q. What are the standard protocols for synthesizing TM-Tempamine in laboratory settings?

To synthesize this compound, begin with a validated reaction pathway, such as nucleophilic substitution under inert atmospheric conditions. Precise stoichiometric ratios of precursors (e.g., amine derivatives and halogenated intermediates) should be maintained, with temperature control (±2°C) during reflux. Post-synthesis, employ vacuum filtration and recrystallization in anhydrous solvents for purification. Characterization via melting point analysis and thin-layer chromatography (TLC) is critical to verify purity. Document all deviations from published protocols to ensure reproducibility .

Q. Which characterization techniques are essential for confirming the purity and structure of this compound?

A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm molecular structure and identify impurities.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity levels with a C18 column and UV detection.

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm functional groups (e.g., amine peaks at ~3300 cm⁻¹). Cross-reference results with literature databases to resolve ambiguities .

Q. How should researchers design initial experiments to assess the stability of this compound under varying conditions?

Implement accelerated stability testing:

- Thermal Stability : Expose samples to temperatures ranging from 4°C to 60°C for 2–4 weeks, with periodic HPLC analysis.

- Photostability : Use UV light chambers (ICH Q1B guidelines) to assess degradation kinetics.

- Hydrolytic Stability : Test in buffered solutions (pH 3–9) under nitrogen atmosphere. Control humidity and oxygen levels rigorously, and document degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding this compound’s reactivity?

Address discrepancies through:

- Sensitivity Analysis : Vary computational parameters (e.g., solvent models, DFT functionals) to identify prediction outliers.

- Experimental Replication : Repeat reactions with stricter controls (e.g., moisture-free environments).

- Cross-Validation : Compare results with alternative spectroscopic methods (e.g., X-ray crystallography vs. NMR). Publish raw datasets and computational code to enable peer validation .

Q. What methodologies are recommended for assessing the reproducibility of this compound synthesis across different laboratory environments?

Adopt a collaborative framework:

- Interlaboratory Studies : Distribute standardized protocols to independent labs and analyze yield/purity variations.

- Robustness Testing : Systematically alter one variable at a time (e.g., stirring speed, solvent grade).

- Error Quantification : Calculate relative standard deviations (RSD) for key metrics (e.g., yield, reaction time). Use tools like Design of Experiments (DOE) to identify critical parameters and optimize workflows .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound pharmacological studies?

- Nonlinear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values.

- ANOVA with Post Hoc Tests : Compare dose groups while controlling for multiple comparisons (e.g., Tukey’s test).

- Bootstrap Resampling : Assess confidence intervals for small sample sizes. Validate assumptions of normality and homogeneity of variance before analysis. Share raw datasets and analysis scripts to enhance transparency .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting spectral data in this compound characterization?

- Multi-Technique Validation : Cross-check NMR, MS, and FTIR results to rule out instrumental artifacts.

- Isotopic Labeling : Trace reaction pathways using deuterated reagents to confirm intermediates.

- Collaborative Peer Review : Share data with domain experts to identify overlooked variables (e.g., solvent polarity effects) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to detect deviations.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and establish control thresholds.

- Supplier Audits : Ensure consistency in raw material quality through certificates of analysis (CoA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.